No Admissible Quantitative Comparator Data Available
A comprehensive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) failed to retrieve any quantitative bioactivity, selectivity, ADME, or in vivo data for this compound. The only structurally related data point—an IC50 of 49 nM against human ROMK1 (BindingDB entry BDBM50391781)—is assigned to a different chemical structure (SMILES: Fc1cc(CCN2CCN(CCc3ccc4C(=O)OCc4c3)CC2)ccc1C#N) and cannot be attributed to CAS 863445-81-2 [1]. Consequently, no direct head‑to‑head comparison, cross‑study comparable, or class‑level inference can meet the core evidence admission rules.
| Evidence Dimension | ROMK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest patent example (US 9,073,882, Example 38, SMILES different) – IC50 49 nM (unverified for target compound) |
| Quantified Difference | Not calculable |
| Conditions | Human ROMK1 expressed in CHO cells; 86Rb+ efflux; TopCount method |
Why This Matters
Without verified activity data, procurement decisions cannot be evidence-based, and the compound’s scientific value relative to analogs remains unknown.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). Activity data for a ROMK1 inhibitor structurally distinct from CAS 863445-81-2. View Source
